molecular formula C13H12N2OS B216531 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE

6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE

Cat. No.: B216531
M. Wt: 244.31 g/mol
InChI Key: LVTLUJNMWSBIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is a synthetic organic compound with a molecular formula of C13H12N2OS. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 4-methyl-6-methoxyquinazoline.

    Formation of Intermediate: The intermediate compound is formed by reacting 2-aminobenzamide with 4-methyl-6-methoxyquinazoline under specific conditions.

    Introduction of Prop-2-yn-1-ylsulfanyl Group: The prop-2-yn-1-ylsulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-ylsulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in compounds with different substituents at the prop-2-yn-1-ylsulfanyl position.

Scientific Research Applications

6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-N-methyl-5-(prop-2-yn-1-ylamino)picolinamide
  • 2-methoxy-4-prop-1-en-2-ylphenol

Uniqueness

6-METHOXY-4-METHYL-2-(2-PROPYNYLSULFANYL)QUINAZOLINE is unique due to its specific structural features, such as the presence of the methoxy, methyl, and prop-2-yn-1-ylsulfanyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline

InChI

InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3

InChI Key

LVTLUJNMWSBIDU-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC

Origin of Product

United States

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